2-(Sulfooxy)ethyl hexanoate 2-(Sulfooxy)ethyl hexanoate
Brand Name: Vulcanchem
CAS No.: 114481-01-5
VCID: VC19167405
InChI: InChI=1S/C8H16O6S/c1-2-3-4-5-8(9)13-6-7-14-15(10,11)12/h2-7H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H16O6S
Molecular Weight: 240.28 g/mol

2-(Sulfooxy)ethyl hexanoate

CAS No.: 114481-01-5

Cat. No.: VC19167405

Molecular Formula: C8H16O6S

Molecular Weight: 240.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Sulfooxy)ethyl hexanoate - 114481-01-5

Specification

CAS No. 114481-01-5
Molecular Formula C8H16O6S
Molecular Weight 240.28 g/mol
IUPAC Name 2-sulfooxyethyl hexanoate
Standard InChI InChI=1S/C8H16O6S/c1-2-3-4-5-8(9)13-6-7-14-15(10,11)12/h2-7H2,1H3,(H,10,11,12)
Standard InChI Key TULKQHKLCQDKOB-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)OCCOS(=O)(=O)O

Introduction

Synthesis Methods

Esterification-Sulfonation Route

The primary synthesis involves two steps:

  • Esterification: Hexanoic acid reacts with 2-ethylhexanol using acid catalysts (e.g., H2SO4H_2SO_4) to form 2-ethylhexyl hexanoate .

  • Sulfonation: The ester undergoes sulfation with sulfur trioxide (SO3SO_3) or chlorosulfonic acid, introducing the sulfooxy group .

Reaction Conditions:

  • Temperature: 80–120°C for esterification; 40–60°C for sulfonation .

  • Yield: ~70–85% after purification.

Alternative Pathways

  • Oxidative Sulfation: Sodium 2-ethylhexanoate (from 2-ethylhexanal oxidation) is sulfated using Mn(II) catalysts under aerobic conditions .

  • Enzymatic Methods: Lipase-mediated esterification followed by chemical sulfation, though less common.

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilitySoluble in water, polar solvents
Boiling PointDecomposes at >200°C
Density~1.12 g/cm³ (estimated)
ReactivityHydrolyzes in strong acids/bases
LogP-0.3 (indicating high hydrophilicity)

The sulfooxy group significantly lowers the partition coefficient (LogP) compared to non-sulfated analogs like ethyl hexanoate (LogP: 2.96) . This polarity enables miscibility with aqueous solutions, a trait exploited in drug delivery systems .

Industrial and Biochemical Applications

Polymer Chemistry

  • Catalyst Stabilizer: In silicone elastomers, derivatives like iron 2-ethylhexoate prevent oxidative degradation at high temperatures by forming ferric silicate networks .

  • Polyurethane Production: Tin(II) 2-ethylhexanoate catalyzes cross-linking reactions, enhancing foam stability .

Pharmaceuticals

  • Prodrug Synthesis: The sulfooxy group serves as a hydrolyzable linker in prodrugs, enabling controlled release of active agents .

  • Antibacterial Agents: Sulfated bicyclic compounds (e.g., 7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide) leverage sulfate moieties for bacterial enzyme inhibition .

Surfactants and Emulsifiers

  • Anionic Surfactants: The sulfate group confers detergent properties, useful in cosmetic formulations .

Future Directions

Research gaps include eco-toxicological studies and scalable enzymatic synthesis. Advances in green chemistry could optimize sulfation efficiency while reducing waste .

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